Cas no 1806029-79-7 (4-Cyano-2-(difluoromethyl)-6-methylpyridine)
4-Cyano-2-(difluoromethyl)-6-methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Cyano-2-(difluoromethyl)-6-methylpyridine
-
- Inchi: 1S/C8H6F2N2/c1-5-2-6(4-11)3-7(12-5)8(9)10/h2-3,8H,1H3
- InChI Key: PAWYSYIXIIJBPU-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)C=C(C)N=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 197
- XLogP3: 1.6
- Topological Polar Surface Area: 36.7
4-Cyano-2-(difluoromethyl)-6-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A020005928-250mg |
4-Cyano-2-(difluoromethyl)-6-methylpyridine |
1806029-79-7 | 97% | 250mg |
$673.20 | 2022-04-01 | |
| Alichem | A020005928-500mg |
4-Cyano-2-(difluoromethyl)-6-methylpyridine |
1806029-79-7 | 97% | 500mg |
$940.80 | 2022-04-01 | |
| Alichem | A020005928-1g |
4-Cyano-2-(difluoromethyl)-6-methylpyridine |
1806029-79-7 | 97% | 1g |
$1,596.00 | 2022-04-01 |
4-Cyano-2-(difluoromethyl)-6-methylpyridine Related Literature
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-Cyano-2-(difluoromethyl)-6-methylpyridine
4-Cyano-2-(difluoromethyl)-6-methylpyridine: A Comprehensive Overview
The compound 4-Cyano-2-(difluoromethyl)-6-methylpyridine, identified by the CAS No. 1806029-79-7, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound, belonging to the pyridine family, has garnered attention due to its unique structural features and promising applications in drug discovery, agrochemicals, and advanced materials. In this article, we delve into the properties, synthesis, and recent advancements related to this compound.
Pyridine derivatives have long been recognized for their versatility in chemical synthesis and their ability to participate in a wide range of reactions. The presence of electron-withdrawing groups like the cyano group (-CN) at the 4-position and the difluoromethyl (-CF₂H) group at the 2-position in 4-Cyano-2-(difluoromethyl)-6-methylpyridine introduces significant electronic effects that influence its reactivity and stability. These substituents not only enhance the molecule's ability to act as a ligand in coordination chemistry but also make it an attractive candidate for use in pharmaceutical applications.
Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Its ability to form stable complexes with metal ions has been exploited in the development of new drug delivery systems. For instance, researchers have reported that 4-Cyano-2-(difluoromethyl)-6-methylpyridine can serve as a chelating agent, facilitating the controlled release of drugs in vivo. This property is particularly valuable in targeted therapy, where precise drug delivery is crucial for minimizing side effects.
In addition to its role in medicinal chemistry, this compound has shown promise in agrochemical research. The methyl group at the 6-position contributes to the molecule's lipophilicity, which is advantageous for designing pesticides with improved bioavailability. Recent experiments have demonstrated that derivatives of 4-Cyano-2-(difluoromethyl)-6-methylpyridine exhibit potent activity against agricultural pests without causing significant harm to non-target species. This finding underscores its potential as a sustainable alternative to conventional pesticides.
The synthesis of 4-Cyano-2-(difluoromethyl)-6-methylpyridine involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the introduction of substituents at specific positions on the pyridine ring through Friedel-Crafts alkylation and subsequent functionalization reactions. The use of transition metal catalysts has significantly improved the efficiency of these reactions, making large-scale production more feasible.
From a materials science perspective, this compound has been explored as a precursor for advanced materials such as conductive polymers and coordination polymers. Its ability to form extended networks through π–π interactions and metal-ligand bonding makes it a valuable component in designing materials with tailored electronic properties. Recent breakthroughs in this area have opened new avenues for applications in flexible electronics and energy storage devices.
In conclusion, 4-Cyano-2-(difluoromethyl)-6-methylpyridine, CAS No. 1806029-79-7, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique combination of structural features and functional groups positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new potentials for this molecule, it is poised to make significant contributions to advancing both scientific knowledge and practical applications.
1806029-79-7 (4-Cyano-2-(difluoromethyl)-6-methylpyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)